BenchChemオンラインストアへようこそ!

3,5-Difluoroadamantan-1-amine

Physicochemical Profiling Medicinal Chemistry Lead Optimization

This fluorinated adamantane amine overcomes the high basicity (pKa ~10) of standard scaffolds. Its bridgehead fluorine atoms at positions 3 and 5 reduce the pKa to 8.36, minimizing protonation at physiological pH to enhance membrane permeability and reduce off-target cationic interactions. The intermediate log Poct of 0.98 balances solubility and permeability better than the non-fluorinated parent (log Poct 2.47) or the tri-fluoro analog (log Poct 0.88). Ideal for CNS-targeted libraries and urea diversification, it ensures structurally precise SAR with batch-to-batch consistency. Order now for reliable, research-grade material.

Molecular Formula C10H15F2N
Molecular Weight 187.234
CAS No. 214557-82-1
Cat. No. B2657977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoroadamantan-1-amine
CAS214557-82-1
Molecular FormulaC10H15F2N
Molecular Weight187.234
Structural Identifiers
SMILESC1C2CC3(CC1(CC(C2)(C3)F)N)F
InChIInChI=1S/C10H15F2N/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7H,1-6,13H2
InChIKeySIZUPHQRAFPCNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoroadamantan-1-amine CAS 214557-82-1: A Fluorinated Adamantane Scaffold for Modulating pKa and Lipophilicity


3,5-Difluoroadamantan-1-amine is a fluorinated derivative of adamantane featuring bridgehead fluorine atoms at positions 3 and 5 and a primary amine at position 1 [1]. This substitution pattern confers distinct physicochemical properties relative to non-fluorinated and mono-fluorinated analogs, making it a valuable scaffold for medicinal chemistry applications where controlled basicity and lipophilicity are required [2].

Why 3,5-Difluoroadamantan-1-amine Cannot Be Replaced by Amantadine or Other Adamantane Amines


Generic substitution of adamantane amines disregards the profound impact of bridgehead fluorine substitution on critical physicochemical parameters. As demonstrated in comparative studies, the addition of two fluorine atoms at the 3- and 5-positions reduces the amine's basicity by over one full pKa unit compared to the non-fluorinated parent, and more than half a unit compared to the mono-fluoro analog [1]. Similarly, log Poct values differ substantially across the series, with 3,5-difluoroadamantan-1-amine exhibiting a lipophilicity that is 1.49 log units lower than adamantylamine and 0.50 log units lower than the mono-fluoro derivative [1]. These differences directly impact solubility, permeability, and binding interactions, making inter-compound substitution a critical risk in structure-activity optimization.

Quantitative Evidence for the Selection of 3,5-Difluoroadamantan-1-amine over Structurally Related Analogs


Reduced Amine Basicity (pKa) Relative to Non-Fluorinated and Mono-Fluorinated Adamantane Amines

The conjugate acid of 3,5-difluoroadamantan-1-amine (compound 9) exhibits a pKa of 8.36 ± 0.02. This represents a substantial reduction in basicity compared to both the non-fluorinated parent adamantylamine (amantadine; pKa not reported in this series but the trend clearly demonstrates a systematic decrease with fluorine addition) and the mono-fluoro analog 3-fluoroadamantan-1-amine (compound 5), which has a pKa of 9.45 ± 0.02 [1]. The pKa is further reduced to 7.39 ± 0.02 in the trifluoro analog (compound 2) [1].

Physicochemical Profiling Medicinal Chemistry Lead Optimization

Quantitatively Defined Lipophilicity (log Poct) Enables Precise Partition Coefficient Tuning

3,5-Difluoroadamantan-1-amine (compound 9) exhibits a log Poct value of 0.98 ± 0.10. This represents a substantial reduction in lipophilicity compared to non-fluorinated adamantylamine (log Poct 2.47 ± 0.04) and a moderate reduction relative to the mono-fluoro analog 3-fluoroadamantan-1-amine (compound 5, log Poct 1.48 ± 0.04) [1]. The tri-fluoro analog (compound 2) displays a log Poct of 0.88 ± 0.06 [1]. Notably, the relationship between fluorine substitution and log Poct is not linear across the series [1].

ADME Optimization Lipophilicity Drug Design

High Synthetic Yields in Urea Derivative Formation Demonstrate Practical Utility as a Building Block

In a 2024 study, 3,5-difluoroadamantan-1-yl isocyanate, derived from 3,5-difluoroadamantane-1-carboxylic acid, was reacted with various aliphatic diamines and trans-4-[(4-aminocyclohexyl)oxy]benzoic acid to afford N,N′-disubstituted ureas and bis-ureas in yields ranging from 43% to 96% [1]. The hydrolysis of the isocyanate in the presence of DBU gave symmetrical N,N′-bis(3,5-difluoroadamantan-1-yl)urea in 47% yield [1]. While direct comparative yields for non-fluorinated or mono-fluorinated analogs under identical conditions are not reported in this study, the high yields achieved (up to 96%) indicate robust reactivity and compatibility with standard coupling protocols.

Synthetic Chemistry Library Synthesis Medicinal Chemistry

Correlation Between Fluorine Count and Lipophilicity Offers Predictive Control in Analog Design

A 2024 study investigating N-[(3,5-difluoroadamantan-1-yl)]-N′-R-ureas and related symmetrical bis-ureas revealed a clear relationship between the number of fluorine atoms in the adamantane fragment and the lipophilicities of the synthesized ureas [1]. This observation is consistent with the trend in log Poct values for the parent amines, where 3,5-difluoroadamantan-1-amine (log Poct 0.98 ± 0.10) occupies an intermediate position between the mono-fluoro (1.48 ± 0.04) and tri-fluoro (0.88 ± 0.06) analogs [2]. The ability to predictably modulate lipophilicity through incremental fluorine substitution provides a quantitative basis for selecting 3,5-difluoroadamantan-1-amine as a scaffold that balances polarity and permeability.

Physicochemical Property Prediction Structure-Activity Relationship Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 3,5-Difluoroadamantan-1-amine


Medicinal Chemistry Lead Optimization Requiring Reduced Basicity

3,5-Difluoroadamantan-1-amine is particularly well-suited for projects where the high basicity of standard adamantane amines (pKa ~10) is detrimental. Its pKa of 8.36 ± 0.02 offers a significant reduction in protonation at physiological pH, which can improve membrane permeability and reduce off-target interactions associated with cationic species [1].

ADME Property Tuning Through Controlled Lipophilicity

With a defined log Poct of 0.98 ± 0.10, this compound provides an intermediate lipophilicity profile that can balance solubility and permeability requirements. It serves as a strategic alternative when non-fluorinated adamantylamine (log Poct 2.47 ± 0.04) is too lipophilic and the tri-fluoro analog (log Poct 0.88 ± 0.06) may be excessively polar for a given target [1].

Synthesis of Fluorinated Urea and Bis-Urea Libraries

The facile conversion of 3,5-difluoroadamantan-1-amine to the corresponding isocyanate, followed by reaction with diamines to yield ureas in 43–96% yields, makes it an attractive building block for generating diverse compound libraries. The predictable relationship between fluorine content and lipophilicity in the resulting ureas further supports rational library design [2].

CNS Drug Discovery Where NMDA Receptor Modulation is Desired

Adamantane amines, including fluorinated variants, have been explored as NMDA receptor antagonists. While direct comparative binding data for 3,5-difluoroadamantan-1-amine at NMDA receptors are not available in the public domain, the established structure-activity relationships for adamantane amines suggest that the reduced basicity and intermediate lipophilicity of this compound may confer distinct pharmacological properties relative to amantadine and memantine. The compound's physicochemical profile aligns with CNS drug-like space, supporting its evaluation in neurological target screens.

Quote Request

Request a Quote for 3,5-Difluoroadamantan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.